molecular formula C24H24N2O4 B11251029 2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)acetamide

2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)acetamide

Cat. No.: B11251029
M. Wt: 404.5 g/mol
InChI Key: RCVUSUXYZCALOC-UHFFFAOYSA-N
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Description

2-(3-CYCLOPROPANECARBONYL-1H-INDOL-1-YL)-N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]ACETAMIDE is a complex organic compound that features a cyclopropane carbonyl group attached to an indole ring, and a benzodioxepin moiety linked via an acetamide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-CYCLOPROPANECARBONYL-1H-INDOL-1-YL)-N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the cyclopropane carbonyl group. The benzodioxepin moiety is then synthesized separately and coupled with the indole derivative through an acetamide linkage. The reaction conditions often require the use of catalysts, specific temperature controls, and inert atmospheres to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-CYCLOPROPANECARBONYL-1H-INDOL-1-YL)-N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon for hydrogenation reactions). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

2-(3-CYCLOPROPANECARBONYL-1H-INDOL-1-YL)-N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-CYCLOPROPANECARBONYL-1H-INDOL-1-YL)-N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds with similar indole structures, such as indole-3-carbaldehyde and indole-3-acetic acid.

    Benzodioxepin Derivatives: Compounds with similar benzodioxepin structures, such as benzodioxepin-7-carboxylic acid.

Uniqueness

2-(3-CYCLOPROPANECARBONYL-1H-INDOL-1-YL)-N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]ACETAMIDE is unique due to its specific combination of functional groups and structural features.

Properties

Molecular Formula

C24H24N2O4

Molecular Weight

404.5 g/mol

IUPAC Name

2-[3-(cyclopropanecarbonyl)indol-1-yl]-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)acetamide

InChI

InChI=1S/C24H24N2O4/c27-23(25-13-16-6-9-21-22(12-16)30-11-3-10-29-21)15-26-14-19(24(28)17-7-8-17)18-4-1-2-5-20(18)26/h1-2,4-6,9,12,14,17H,3,7-8,10-11,13,15H2,(H,25,27)

InChI Key

RCVUSUXYZCALOC-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2)CNC(=O)CN3C=C(C4=CC=CC=C43)C(=O)C5CC5)OC1

Origin of Product

United States

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